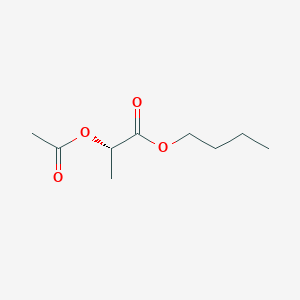
Butyl (2S)-2-(acetyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2S)-2-(acetyloxy)propanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is derived from the esterification of butanol and (2S)-2-hydroxypropanoic acid (lactic acid). The compound is characterized by its unique chemical structure, which includes a butyl group attached to the ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-2-(acetyloxy)propanoate typically involves the esterification reaction between butanol and (2S)-2-hydroxypropanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Butanol+(2S)-2-hydroxypropanoic acidAcid CatalystButyl (2S)-2-(acetyloxy)propanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (2S)-2-(acetyloxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanol and (2S)-2-hydroxypropanoic acid.
Transesterification: The ester can react with another alcohol to form a different ester and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: Butanol and (2S)-2-hydroxypropanoic acid.
Transesterification: Different esters and butanol.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Butyl (2S)-2-(acetyloxy)propanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of butyl (2S)-2-(acetyloxy)propanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond to produce butanol and (2S)-2-hydroxypropanoic acid. This reaction occurs through the formation of a tetrahedral intermediate, which then collapses to release the products. The molecular targets of this compound include the active sites of esterases and other hydrolytic enzymes .
Comparaison Avec Des Composés Similaires
Butyl (2S)-2-(acetyloxy)propanoate can be compared with other similar esters, such as:
Butyl acetate: Similar in structure but derived from acetic acid instead of (2S)-2-hydroxypropanoic acid.
Ethyl (2S)-2-(acetyloxy)propanoate: Similar in structure but contains an ethyl group instead of a butyl group.
Methyl (2S)-2-(acetyloxy)propanoate: Similar in structure but contains a methyl group instead of a butyl group.
The uniqueness of this compound lies in its specific combination of the butyl group and the (2S)-2-hydroxypropanoic acid moiety, which imparts distinct chemical and physical properties to the compound .
Propriétés
Numéro CAS |
88392-18-1 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
butyl (2S)-2-acetyloxypropanoate |
InChI |
InChI=1S/C9H16O4/c1-4-5-6-12-9(11)7(2)13-8(3)10/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
FRKISMRVEIRXFS-ZETCQYMHSA-N |
SMILES isomérique |
CCCCOC(=O)[C@H](C)OC(=O)C |
SMILES canonique |
CCCCOC(=O)C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14388359.png)
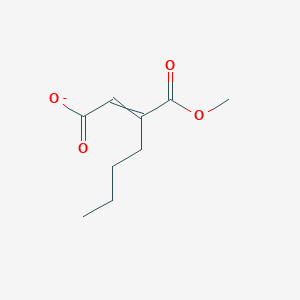
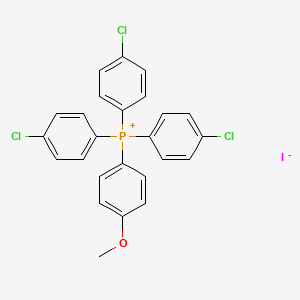
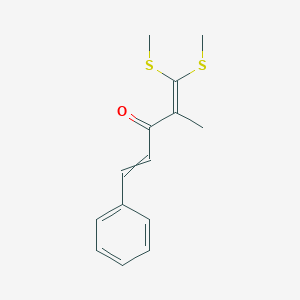
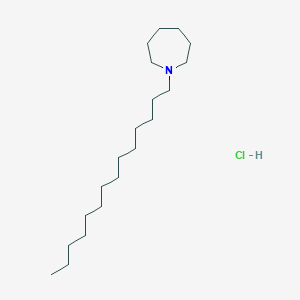
![2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B14388388.png)
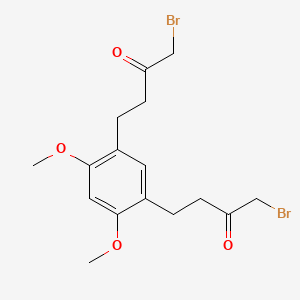
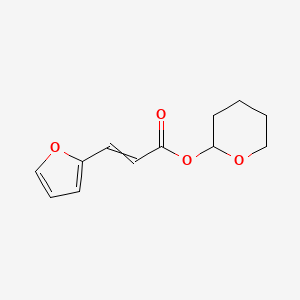
![[1-(Hexyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14388405.png)
![5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14388406.png)

![2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate](/img/structure/B14388409.png)
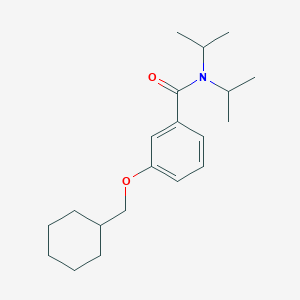
![Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14388418.png)
